7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3-Fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3-fluorophenyl group at position 7 and a 3-methoxybenzyl substituent at position 3 (Figure 1). Its molecular formula is C₁₉H₁₄FN₂O₂S (molecular weight: 369.39 g/mol). Thienopyrimidinones are renowned for their pharmacological versatility, including antimicrobial, antitumor, and enzyme inhibitory activities.
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-25-16-7-2-4-13(8-16)10-23-12-22-18-17(11-26-19(18)20(23)24)14-5-3-6-15(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGIQUFUWIFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. Its unique structural features suggest possible interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H15FN2O2S
- Molecular Weight : 366.41 g/mol
- CAS Number : 1192251-47-0
The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups may enhance its lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound under discussion has been evaluated for its cytotoxic effects against these cell lines.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of tubulin polymerization, which is crucial for mitosis. This action disrupts the normal cell cycle, leading to apoptosis in cancer cells.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity:
-
Cytotoxicity against Non-Cancerous Cells : The selectivity of the compound towards cancer cells compared to normal cells is crucial for its therapeutic potential. Compounds with high cytotoxicity against cancer cells but lower toxicity towards normal cells are preferred.
Cell Type IC50 (µg/mL) Reference BALB/3T3 (normal fibroblasts) >1000
Selectivity Index
The selectivity index (SI) can be calculated to assess the compound's potential as a therapeutic agent:
A higher SI indicates better selectivity for cancer cells over normal cells.
Case Studies and Research Findings
- Study on MCF-7 Cells : A recent study reported that thieno[3,2-d]pyrimidine derivatives showed significant anti-proliferative activity against MCF-7 cells, with some compounds having IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Further investigations revealed that these compounds could induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the thienopyrimidine class, including 7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit various biological activities, particularly against cancer cell lines. The specific mechanisms of action are under investigation, focusing on how structural modifications influence biological interactions.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxicity of related compounds against various cancer cell lines, including HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer). Compounds derived from thienopyrimidine structures demonstrated significant growth inhibition rates, suggesting that structural modifications could enhance their anticancer efficacy .
Table 1: Cytotoxic Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HepG2 | < 2 |
| B | SK-LU-1 | < 2 |
| C | MCF-7 | < 2 |
Enzyme Inhibition
The compound may also serve as a potential inhibitor for various enzymes involved in cancer progression. Studies have shown that thienopyrimidine derivatives can inhibit kinases such as CDK1/CyclinA2 and FGFR1, which play critical roles in cell cycle regulation and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to the fluorobenzyl and methoxybenzyl groups can significantly impact the biological activity of the compound. For instance, substituents on the aromatic rings can enhance or diminish inhibitory effects on target enzymes .
Antiviral Potential
Emerging research suggests that thienopyrimidine derivatives may also exhibit antiviral properties. Preliminary studies indicate that modifications to the compound can improve its affinity for viral targets, making it a candidate for further investigation in antiviral drug development .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Structural and Physicochemical Properties of Selected Thienopyrimidinones
Key Observations :
- Halogen Effects : The target compound’s 3-fluorophenyl group offers moderate electronegativity and improved pharmacokinetics compared to bulkier bromine () or chlorine ().
- Molecular Weight : The target’s lower molecular weight (369.39 vs. 411.32 in ) may enhance bioavailability.
SAR Trends :
- Position 7 Substituents : Fluorine or phenyl groups (as in the target) are associated with kinase or PDE inhibition. Bromine or chlorine may enhance antimicrobial activity but reduce solubility.
- Position 3 Substituents : Benzyl groups with electron-donating moieties (e.g., methoxy) improve solubility, while CF₃ groups enhance metabolic stability.
Physicochemical and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
